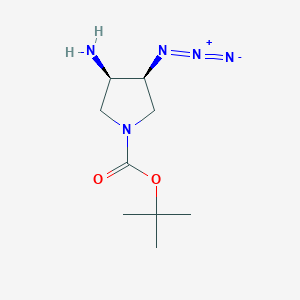
(3R,4S)-3-amino-4-azidopirrolidina-1-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azide, amino, and carboxylate ester groups would significantly influence its structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azide group is known for its high reactivity and can participate in various reactions such as reduction to amines or reaction with alkynes to form triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all play a role in determining properties like solubility, melting point, boiling point, and reactivity .Mecanismo De Acción
The mechanism of action of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The azido group can undergo a variety of reactions, including cycloadditions and click chemistry, which makes it a versatile molecule for the synthesis of complex compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate. However, it is expected to have low toxicity and be relatively stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate is its versatility in chemical reactions. It can be used as a building block for the synthesis of a wide range of compounds, making it useful in various fields of research. Another advantage is its relatively low toxicity and stability under normal laboratory conditions.
One limitation of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate is its cost, which may limit its use in some research projects. It is also important to handle the compound with care, as the azido group can be explosive under certain conditions.
Direcciones Futuras
There are several future directions for research involving tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate. One area of interest is in the development of new bioactive compounds using tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate as a building block. This could lead to the discovery of new drugs for the treatment of various diseases.
Another area of research is in the development of new materials using tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate as a precursor. This could lead to the development of new materials with unique properties, such as improved drug delivery systems.
Overall, tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate is a versatile compound with potential applications in various fields of scientific research. Its unique chemical properties make it a valuable building block for the synthesis of complex compounds, and its low toxicity and stability make it relatively safe to handle in the laboratory. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate involves the reaction of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-chloropyrrolidine-1-carboxylate with sodium azide in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (1). The reaction is typically carried out under reflux conditions for several hours to yield the desired product. The purity of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Química Biológica y Proteómica
El grupo tert-butilo (t-Bu) puede actuar como una sonda de RMN debido a sus propiedades únicas. Debido a que el t-Bu contiene tres grupos metilo químicamente idénticos, produce señales de RMN excepcionalmente estrechas e intensas. Los investigadores utilizan compuestos marcados con t-Bu para estudiar las estructuras, la dinámica y las interacciones de las proteínas mediante espectroscopia de RMN .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)14-4-6(10)7(5-14)12-13-11/h6-7H,4-5,10H2,1-3H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCSYDVFLZCKDJ-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2396824.png)
![(2-chloro-6-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2396826.png)
![tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2396828.png)
![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B2396829.png)
![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/no-structure.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2396836.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)

